molecular formula C19H16FN3S B2738950 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861206-51-1

6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2738950
CAS RN: 861206-51-1
M. Wt: 337.42
InChI Key: SJZIMWOGDXVAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals . They have been identified as strategic compounds for optical applications due to several key characteristics .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various methods. One approach involves the regio-controlled Sonogashira-type coupling of dibromopyrazolo pyrimidine with a wide range of terminal alkynes, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The dipole moment changes in these compounds were calculated to be significant, indicating the presence of strong solvatofluorochromic effects .


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidines are diverse. For instance, the brominated aminopyrazole is more reactive than its counterparts due to the electronic nature of the respective substituents .


Physical And Chemical Properties Analysis

Pyrazolopyrimidines have tunable photophysical properties . They exhibit good solid-state emission intensities, making them suitable for designing solid-state emitters .

Mechanism of Action

Pyrazolopyrimidines have been identified as novel CDK2 inhibitors, making them an appealing target for cancer treatment . They inhibit the growth of examined cell lines significantly .

Future Directions

The future directions in the research of pyrazolopyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3S/c1-12-16(10-14-5-3-6-15(20)9-14)13(2)23-19(22-12)17(11-21-23)18-7-4-8-24-18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIMWOGDXVAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.